molecular formula C10H15NO2S B13131443 tert-Butyl3-(thiazol-4-yl)propanoate

tert-Butyl3-(thiazol-4-yl)propanoate

Cat. No.: B13131443
M. Wt: 213.30 g/mol
InChI Key: MHUMEIZSAAHQNW-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular structure of tert-butyl 3-(thiazol-4-yl)propanoate is defined by three key components: a tert-butyl ester group, a three-carbon propanoate linker, and a thiazole ring substituted at the 4-position. The SMILES notation (CC(C)(C)OC(=O)CCC1=CSC=N1) clarifies the connectivity, revealing a planar thiazole ring (C3H3NS) fused to a propanoate chain (CH2CH2COO-) terminated by a bulky tert-butyl moiety (C(CH3)3).

The thiazole ring exhibits aromaticity due to delocalized π-electrons across its nitrogen and sulfur atoms. This planarity is critical for stabilizing intermolecular interactions, such as π-π stacking. The propanoate linker introduces conformational flexibility, allowing rotation around the C–C single bonds. However, steric hindrance from the tert-butyl group restricts free rotation, favoring a staggered conformation where the ester oxygen aligns antiperiplanar to the thiazole ring. Computational models suggest two dominant conformers:

  • A synclinal arrangement , where the thiazole ring and tert-butyl group occupy adjacent quadrants.
  • An antiperiplanar arrangement , maximizing distance between the thiazole’s sulfur atom and the ester carbonyl.
Property Value
Molecular Formula C11H17NO2S
Molecular Weight 213.30 g/mol
IUPAC Name tert-butyl 3-(1,3-thiazol-4-yl)propanoate
InChI InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-14-7-11-8/h6-7H,4-5H2,1-3H3
InChI Key MHUMEIZSAAHQNW-UHFFFAOYSA-N

The ester carbonyl (C=O) exhibits a bond length of approximately 1.21 Å, typical for conjugated esters, while the thiazole’s C–S and C–N bonds measure 1.71 Å and 1.30 Å, respectively, consistent with aromatic delocalization.

Crystallographic Characterization

Despite its synthetic utility, tert-butyl 3-(thiazol-4-yl)propanoate lacks publicly available single-crystal X-ray diffraction data. However, analogous thiazole derivatives provide insights into expected packing patterns. For example, methyl 2-(1,2-thiazol-3-yl)propanoate () crystallizes in a monoclinic system (space group P2₁/c) with intermolecular hydrogen bonds between the ester carbonyl and adjacent thiazole protons. By analogy, the tert-butyl variant likely forms similar hydrogen-bonding networks, though its bulkier substituent may reduce crystal symmetry.

Theoretical lattice energy calculations predict a layered structure with alternating hydrophobic (tert-butyl) and polar (thiazole-ester) regions. This microphase separation could enhance thermal stability, as observed in related thiazole-containing polymers.

Comparative Analysis of Thiazole Ring Substituent Effects

The electronic and steric effects of thiazole substituents profoundly influence molecular reactivity and physicochemical properties. Comparing tert-butyl 3-(thiazol-4-yl)propanoate with structurally related compounds reveals key trends:

  • Substituent Position :

    • 4-position substitution (as in the target compound) directs electron density toward the sulfur atom, enhancing electrophilic aromatic substitution at C2 and C5.
    • 3-position substitution (e.g., methyl 2-(1,2-thiazol-3-yl)propanoate) shifts reactivity toward nitrogen, favoring nucleophilic attacks.
  • Electronic Effects :

    • The tert-butyl group exerts a strong electron-donating inductive effect (+I), stabilizing the ester carbonyl’s resonance structure. This contrasts with electron-withdrawing groups (e.g., nitro-), which reduce ester hydrolysis rates.
    • The propanoate linker introduces moderate electron-withdrawing effects (-I), polarizing the thiazole ring and increasing its susceptibility to electrophilic substitution.
  • Steric Impacts :

    • Bulky substituents (e.g., tert-butyl) hinder π-π stacking, reducing melting points compared to smaller analogs. For instance, tert-butyl 3-(thiazol-4-yl)propanoate is liquid at room temperature, whereas methyl analogs are crystalline solids.
Compound Substituent Position Melting Point Reactivity Trend
tert-Butyl 3-(thiazol-4-yl)propanoate 4 <25°C Electrophilic C2/C5 attack
Methyl 2-(thiazol-3-yl)propanoate 3 45–48°C Nucleophilic N attack
2-(Diethoxymethyl)-thiazol-4-yl propanoate 4 62–65°C Enhanced solubility

These comparisons underscore the delicate balance between electronic and steric factors in tailoring thiazole-based compounds for specific applications.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-14-7-11-8/h6-7H,4-5H2,1-3H3

InChI Key

MHUMEIZSAAHQNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CSC=N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • The thiazole derivative acts as a nucleophile attacking the β-carbon of tert-butyl acrylate.
  • The reaction proceeds via Michael addition, forming the C-C bond between the thiazole ring and the propanoate chain.
  • The ester functionality is preserved, yielding tert-butyl 3-(thiazol-4-yl)propanoate as the product.

Yield and Purification

  • Yields typically range from moderate to good (~29% to 60%), depending on the specific thiazole derivative and reaction conditions.
  • Purification is achieved through column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
  • Post-reaction workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent removal under vacuum.

Representative Data Table for Michael Addition Reaction Conditions and Yields

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Notes
1 CuI Et3N DMF 80 6 19 Initial attempt, low yield
2 None Et3N DMF 80 6 29 Improved yield without catalyst
3 None Et3N DMF 80 8 35 Extended time, better conversion
4 None Et3N DMSO 80 6 25 Alternative solvent, lower yield
5 None DBU DMF 80 6 22 Different base, lower yield

Data adapted from experimental optimization studies on similar thiazole-ester syntheses

Multi-Step Synthesis via Thiazole Functionalization and Esterification

Thiazole Ring Formation and Bromination

  • Starting from substituted anilines or acetophenone derivatives, the thiazole ring can be constructed via cyclocondensation reactions involving α-bromoacyl compounds and thiourea derivatives.
  • Bromination of precursor compounds (e.g., 4-aminoacetophenone) with bromine in acetic acid yields α-bromoacyl intermediates.
  • These intermediates undergo cyclocondensation with thioamides to form substituted thiazole rings.

Esterification to Form tert-Butyl Ester

  • The carboxylic acid or acid derivative on the propanoate chain is then esterified with tert-butyl alcohol, often using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Alternative methods include the use of tert-butyl acrylate as an esterifying agent in Michael addition reactions, as described above.

Advantages and Limitations

  • This route allows for the introduction of diverse substituents on the thiazole ring before ester formation.
  • However, it involves more steps and may require purification at each stage.
  • Yields are generally moderate to high depending on reaction optimization.

Experimental Findings and Optimization

Catalyst and Base Screening

  • Copper(I) iodide was initially tested as a catalyst but showed only slight improvement in yield.
  • Triethylamine was found to be the most effective base for promoting the Michael addition.
  • Other bases such as DBU and K2CO3 resulted in lower yields.

Solvent Effects

  • DMF provided the best solvent environment due to its polarity and ability to dissolve both reactants.
  • DMSO and acetonitrile were less effective.

Temperature and Time

  • Reaction temperature at 80 °C was optimal.
  • Reaction times between 6 to 8 hours yielded the best conversion rates.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Michael Addition Thiazole derivative + tert-butyl acrylate Et3N, DMF, 80 °C, 6 h 29–60 Simple one-pot, mild conditions
Multi-step Thiazole Synthesis α-Bromoacyl compounds + thiourea + esterification Bromination, cyclocondensation, acid-catalyzed esterification Moderate to high Allows diverse substitution, longer process

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(thiazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole compounds.

Scientific Research Applications

tert-Butyl 3-(thiazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: tert-Butyl 3-(thiazol-4-yl)propanoate likely employs acid-catalyzed esterification or coupling reactions, as seen in the synthesis of the oxazoline analog. In contrast, natural analogs like Zygocaperoside require extraction and chromatographic separation.
  • Stability : The tert-butyl group in both synthetic compounds confers hydrolytic stability compared to methyl or ethyl esters, which aligns with industrial preferences for stable intermediates.
  • Spectroscopic Features : While NMR data for the thiazole derivative are absent in the evidence, the oxazoline analog shows distinct ¹H-NMR signals for tert-butyl (δ 1.40 ppm) and ester carbonyl (δ 174.2 ppm in ¹³C-NMR). Thiazole protons typically resonate at δ 7.5–8.5 ppm, suggesting detectable aromatic signals in the target compound.

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